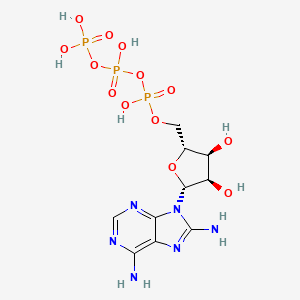

8-NH2-ATP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H17N6O13P3 |

|---|---|

分子量 |

522.20 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

InChIキー |

FRQGDEVDOCHMCQ-UUOKFMHZSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Luminescent Properties of 8-NH2-ATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-aminoadenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered interest in various biochemical and pharmacological studies. While modifications at the 8-position of purine rings can engender fluorescence, extensive research of scientific literature indicates that This compound itself does not exhibit significant intrinsic fluorescence . Its utility as a fluorescent probe is realized through covalent attachment of a fluorophore to the 8-amino group. This guide provides a comprehensive overview of the fluorescent properties of commonly used fluorescently labeled this compound derivatives, their applications in studying signaling pathways, and detailed experimental protocols for their use.

Fluorescent Properties of Labeled this compound Derivatives

The fluorescent characteristics of this compound analogs are determined by the conjugated fluorophore. These derivatives are valuable tools for investigating ATP-binding proteins and enzymes due to their ability to mimic the natural substrate while providing a detectable fluorescent signal. Below is a summary of the key fluorescent properties of two representative commercially available this compound derivatives.

| Property | This compound-DY-488 | This compound-DY-547 |

| Excitation Maximum (λex) | 493 nm | 557 nm |

| Emission Maximum (λem) | 518 nm | 572 nm |

| Molar Extinction Coefficient (ε) | 70,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Data not readily available | Data not readily available |

| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available |

Note: Quantum yield and fluorescence lifetime are crucial parameters for advanced fluorescence applications, such as fluorescence polarization and time-resolved fluorescence resonance energy transfer (trFRET). While not always provided in commercial datasheets, these values can be determined experimentally.

Environmental Sensitivity

The fluorescence of labeled this compound analogs can be sensitive to the local microenvironment. Changes in solvent polarity, pH, and binding to a protein can alter the fluorescence intensity, emission spectrum, and lifetime of the attached fluorophore. This property is particularly advantageous for studying ligand-protein interactions. For instance, a change in fluorescence upon binding of the labeled this compound to a kinase can provide insights into the conformational changes occurring within the active site.

Experimental Protocols

General Protocol for Measuring Fluorescence of Labeled this compound

This protocol outlines the basic steps for characterizing the fluorescence of a labeled this compound analog using a fluorescence spectrophotometer.

Materials:

-

Fluorescently labeled this compound derivative

-

Appropriate buffer solution (e.g., Tris-HCl, HEPES)

-

Quartz cuvettes

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorescently labeled this compound in the chosen buffer. Protect the solution from light.

-

Working Solution: Dilute the stock solution to a working concentration (typically in the low micromolar range) in the same buffer. The optimal concentration should be determined empirically to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

-

Set the excitation and emission wavelengths according to the known properties of the fluorophore.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Blank Measurement: Fill a quartz cuvette with the buffer solution and record the background fluorescence.

-

Sample Measurement: Replace the buffer with the working solution of the labeled this compound and record the fluorescence emission spectrum.

-

Data Analysis: Subtract the background fluorescence from the sample fluorescence to obtain the corrected emission spectrum. The peak of this spectrum represents the emission maximum.

Protocol for a Kinase Binding Assay Using Labeled this compound

This protocol describes a fluorescence-based assay to monitor the binding of a labeled this compound analog to a protein kinase.

Materials:

-

Fluorescently labeled this compound derivative

-

Purified protein kinase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Unlabeled ATP (for competition assay)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Assay Setup: In a 96-well black microplate, add the assay buffer.

-

Addition of Labeled this compound: Add the fluorescently labeled this compound to each well at a fixed concentration (e.g., 100 nM).

-

Addition of Kinase: Add increasing concentrations of the purified protein kinase to the wells. Include a control well with no kinase.

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the fluorophore.

-

Competition Assay (Optional): To confirm specific binding, perform a competition experiment by adding a fixed concentration of the kinase and labeled this compound, followed by increasing concentrations of unlabeled ATP. A decrease in fluorescence intensity with increasing unlabeled ATP concentration indicates specific binding to the ATP-binding site.

-

Data Analysis: Plot the fluorescence intensity as a function of the kinase concentration. The resulting binding curve can be used to determine the dissociation constant (Kd).

Applications in Signaling Pathways

Fluorescently labeled this compound analogs are powerful tools for dissecting cellular signaling pathways, particularly those involving ATP-dependent enzymes like kinases and ATPases.

Kinase Activity and Inhibition

By monitoring the binding of a fluorescent this compound derivative to a kinase, researchers can screen for potential inhibitors. A compound that displaces the fluorescent analog from the kinase's active site will cause a change in the fluorescence signal, indicating its potential as an inhibitor.

Caption: Workflow for a kinase inhibitor screening assay using a fluorescent this compound analog.

ATPase Activity

The activity of ATPases, enzymes that hydrolyze ATP, can also be monitored using appropriately designed fluorescent this compound probes. For example, a probe designed to exhibit a change in fluorescence upon hydrolysis of the terminal phosphate group can provide a real-time readout of enzyme activity.

Caption: Principle of an ATPase activity assay using a fluorescent this compound probe.

Conclusion

While this compound itself is not intrinsically fluorescent, its fluorescently labeled derivatives are indispensable tools in modern biological research. By carefully selecting the appropriate fluorophore and designing robust experimental protocols, researchers can leverage these analogs to gain valuable insights into the complex roles of ATP in cellular signaling and to accelerate the discovery of novel therapeutics targeting ATP-dependent pathways. The continued development of new fluorescent probes with improved photophysical properties will undoubtedly further expand the applications of these powerful molecular tools.

An In-depth Technical Guide to the In Vitro Mechanism of Action of 8-NH2-ATP

Introduction

8-aminoadenosine-5'-O-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a critical tool in biochemical and pharmacological research. Unlike its parent molecule, ATP, which is the universal currency for intracellular energy transfer and a key extracellular signaling molecule, this compound is primarily studied for its intracellular activities following the metabolic conversion of its precursor, 8-amino-adenosine (8-NH2-Ado).[1][2] This guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its metabolic activation, molecular targets, and downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals working in oncology, cell biology, and pharmacology.

Core Mechanism of Action: A Pro-Drug Approach

The primary mechanism of this compound's action in vitro is not as an externally applied agonist but as the active intracellular metabolite of 8-amino-adenosine (8-NH2-Ado).[1][2] When cells are treated with 8-NH2-Ado, it is readily taken up and phosphorylated by cellular kinases to its triphosphate form, this compound. The extensive intracellular accumulation of this compound is central to its cytotoxic effects.[1][3]

The core effects driven by intracellular this compound are:

-

Inhibition of Nucleic Acid Synthesis: It has a potent inhibitory effect on both RNA and DNA synthesis.[1][3]

-

Induction of Apoptosis: The accumulation of its precursor, 8-NH2-Ado, and the subsequent production of this compound lead to programmed cell death, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]

-

Depletion of Cellular Bioenergy: The significant conversion of cellular ATP to accommodate the phosphorylation of 8-NH2-Ado to this compound results in a substantial decline in endogenous ATP levels, compromising cellular energy.[3]

Interaction with Molecular Targets

Inhibition of RNA and DNA Synthesis

The accumulation of this compound inside the cell directly correlates with the inhibition of RNA synthesis.[3] This suggests that this compound likely acts as a competitive inhibitor of RNA polymerases, where it is either erroneously incorporated into nascent RNA chains, leading to chain termination, or it competitively blocks the binding of natural ATP to the polymerase active site. A similar mechanism is proposed for its inhibitory effect on DNA synthesis.[1] In human chronic lymphocytic leukemia (CLL) cells, a direct statistical relationship was observed between the levels of intracellular this compound and the degree of RNA synthesis inhibition.[3]

Interaction with P2 Receptors

While ATP is a known agonist for multiple P2Y and P2X purinergic receptor subtypes, this compound is often referred to as an inactive form of ATP in the context of direct receptor agonism.[1][2] The literature on ATP analogs as P2 receptor agonists focuses on modifications to the ribose and phosphate moieties rather than the adenine base at the 8-position.[4][5] ATP itself activates P2Y1, P2Y2, and P2Y11 receptors, initiating G-protein-coupled signaling cascades that lead to the accumulation of inositol phosphates (IP3) or cyclic AMP (cAMP).[4] For example, ATP stimulation of P2Y receptors in colon adenocarcinoma cells activates MAPK signaling pathways (ERK1/2, JNK, p38) to promote proliferation.[6] The primary utility of this compound, however, remains centered on its intracellular actions after formation from 8-NH2-Ado, rather than as an extracellular P2 receptor ligand.

Interaction with Adenylyl Cyclase

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][8] The substrate for this reaction is a complex of Mg2+-ATP. Studies have shown that non-phosphorylating ATP analogs fail to support adenylyl cyclase activation, highlighting the importance of the triphosphate group's chemistry.[9] While not explicitly detailed in the provided literature, it is plausible that this compound could act as a poor substrate or a competitive inhibitor for adenylyl cyclase, thereby disrupting cAMP signaling pathways.

Quantitative Data

The in vitro effects of this compound are most clearly quantified by measuring its intracellular concentration and the corresponding impact on cellular processes following treatment with its precursor, 8-NH2-Ado.

| Parameter Measured | Cell Type | Treatment | Time | Result | Reference |

| Intracellular this compound | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 2 hr | Median: 390 µM (Range: 310-490 µM) | [3] |

| 4 hr | Median: 530 µM (Range: 370-700 µM) | [3] | |||

| 6 hr | Median: 680 µM (Range: 580-790 µM) | [3] | |||

| Intracellular ATP | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 0 hr | Median: 3030 µM (Range: 1900-3390 µM) | [3] |

| 6-8 hr | Median: 960 µM (Range: 590-1500 µM) | [3] | |||

| RNA Synthesis Inhibition | Chronic Lymphocytic Leukemia (CLL) | 10 µM 8-NH2-Ado | 6 hr | 35% to 80% inhibition of control | [3] |

Experimental Protocols

Protocol 1: Determination of Intracellular this compound Accumulation

Objective: To quantify the time-dependent accumulation of this compound in cells treated with 8-NH2-Ado.

Methodology:

-

Cell Culture: Culture cells (e.g., CLL lymphocytes) in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Incubate cells at a density of 1x10^7 cells/mL with 10 µM 8-NH2-Ado for various time points (e.g., 0, 2, 4, 6, 8 hours) at 37°C.

-

Metabolite Extraction:

-

Pellet the cells by centrifugation.

-

Wash the pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding 0.4 M perchloric acid.

-

Centrifuge to remove the precipitate.

-

Neutralize the supernatant with 4 M potassium carbonate.

-

-

HPLC Analysis:

-

Analyze the neutralized supernatant using a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.

-

Elute the nucleotides using a gradient of ammonium phosphate buffer.

-

Detect and quantify the nucleotide peaks (ATP and this compound) by UV absorbance at 254 nm.

-

Use known standards of ATP and this compound to create a standard curve for quantification.

-

Protocol 2: In Vitro RNA Synthesis Assay

Objective: To measure the effect of 8-NH2-Ado treatment on RNA synthesis.

Methodology:

-

Cell Treatment: Treat cells with 10 µM 8-NH2-Ado for the desired duration (e.g., 6 hours) as described in Protocol 1. A vehicle-treated control group should be run in parallel.

-

Radiolabeling:

-

Add [3H]uridine (a radiolabeled RNA precursor) to the cell culture at a final concentration of 5 µCi/mL.

-

Incubate for 1-2 hours at 37°C to allow for incorporation into newly synthesized RNA.

-

-

RNA Precipitation:

-

Harvest the cells and wash with cold PBS.

-

Precipitate macromolecules, including RNA, by adding ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

-

Quantification:

-

Collect the precipitate by filtering the solution through a glass fiber filter.

-

Wash the filter extensively with 5% TCA and then ethanol to remove unincorporated [3H]uridine.

-

Dry the filter and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of RNA synthesis inhibition relative to the vehicle-treated control.

-

Protocol 3: Apoptosis Detection by PARP Cleavage

Objective: To assess the induction of apoptosis following treatment with 8-NH2-Ado.

Methodology:

-

Cell Treatment: Treat cells with 10 µM 8-NH2-Ado for various time points (e.g., 0, 4, 8, 12 hours).

-

Protein Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for PARP. This antibody should detect both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).

-

Wash the membrane with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

-

Conclusion

The in vitro mechanism of action of this compound is predominantly characterized by its role as an intracellular cytotoxic agent. It is not typically used as an extracellular ligand for purinergic receptors but is instead generated within the cell from its precursor, 8-amino-adenosine. The subsequent high intracellular concentration of this compound potently inhibits RNA and DNA synthesis and contributes to a depletion of cellular energy stores, collectively culminating in the induction of apoptosis. This multi-faceted mechanism makes 8-NH2-Ado a compound of significant interest in cancer research, particularly for hematological malignancies like multiple myeloma and chronic lymphocytic leukemia.[1][3] Understanding these detailed molecular interactions and cellular consequences is crucial for its continued development and application as a research tool and potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with ATP-induced proliferation of colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A molecular dynamics study of adenylyl cyclase: The impact of ATP and G-protein binding | PLOS One [journals.plos.org]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. ATP-dependent activation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 8-aminoadenosine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-aminoadenosine-5'-triphosphate (8-amino-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant interest in the scientific community, particularly in the fields of cancer research and molecular biology. Its biological activity primarily stems from its ability to act as a potent inhibitor of transcription.[1][2][3] This guide provides a comprehensive overview of the chemical synthesis and purification of 8-amino-ATP, along with a detailed exploration of its mechanism of action on key signaling pathways.

Synthesis of 8-aminoadenosine-5'-triphosphate

The synthesis of 8-amino-ATP is typically achieved through a two-step process. The first step involves the bromination of the C8 position of adenosine-5'-triphosphate (ATP) to yield 8-bromoadenosine-5'-triphosphate (8-bromo-ATP). This intermediate is then subjected to amination to produce the final product, 8-amino-ATP.

Experimental Protocol: Synthesis of 8-aminoadenosine-5'-triphosphate

Materials:

-

Adenosine-5'-triphosphate (ATP)

-

Bromine

-

Aqueous ammonia (concentrated)

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Deionized water

Step 1: Synthesis of 8-bromoadenosine-5'-triphosphate (8-bromo-ATP)

-

Dissolve ATP in a suitable aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.5).

-

Slowly add a solution of bromine in the same buffer to the ATP solution with constant stirring at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maximum.

-

Continue the reaction until completion (typically several hours).

-

Remove the excess bromine by bubbling nitrogen gas through the solution or by extraction with an organic solvent.

-

Precipitate the 8-bromo-ATP by adding cold ethanol.

-

Collect the precipitate by centrifugation, wash with cold ethanol and diethyl ether, and dry under vacuum.

Step 2: Amination of 8-bromo-ATP to 8-amino-ATP

-

Dissolve the dried 8-bromo-ATP in a concentrated aqueous ammonia solution.

-

Heat the solution in a sealed pressure vessel at a controlled temperature (e.g., 60-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the solution and remove the ammonia by evaporation under reduced pressure.

-

The resulting crude 8-amino-ATP can then be purified using chromatographic techniques.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Typical Yield (Amination Step) | High | [4] |

| Purity (Crude Product) | Variable, requires purification | General Knowledge |

Purification of 8-aminoadenosine-5'-triphosphate

High-performance liquid chromatography (HPLC) is the most effective method for the purification of 8-amino-ATP from the reaction mixture, which may contain unreacted 8-bromo-ATP, ATP, and other byproducts. Both anion-exchange and reversed-phase chromatography can be employed.

Experimental Protocol: HPLC Purification

Method 1: Anion-Exchange Chromatography

-

Column: A strong anion-exchange (SAX) column.

-

Mobile Phase A: Low concentration of a buffer such as triethylammonium bicarbonate (TEAB), pH 7.5.

-

Mobile Phase B: High concentration of the same buffer (e.g., 1 M TEAB).

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the compounds based on their increasing negative charge. ATP, having three phosphate groups, will bind tightly and elute at a higher salt concentration.

-

Detection: UV absorbance at 260 nm.

-

Fraction Collection: Fractions containing the pure 8-amino-ATP are collected, pooled, and lyophilized to remove the volatile buffer.

Method 2: Reversed-Phase Ion-Pair Chromatography

-

Column: A C18 reversed-phase column.[5]

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) containing a low percentage of an organic modifier like acetonitrile.

-

Mobile Phase B: The same buffer with a higher percentage of acetonitrile.

-

Ion-Pairing Reagent: An ion-pairing agent such as tetrabutylammonium hydrogen sulfate can be added to both mobile phases to enhance the retention of the highly polar ATP analogs.

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.

-

Detection: UV absorbance at 260 nm.

-

Fraction Collection: Fractions are collected and lyophilized.

Quantitative Data for Purification

| Parameter | Method | Typical Result | Reference |

| Purity | HPLC | >95% | General Practice |

| Recovery | Anion-Exchange/Reversed-Phase HPLC | Variable, dependent on loading and gradient optimization | General Knowledge |

Mechanism of Action: Inhibition of Transcription

8-amino-ATP exerts its biological effects primarily by interfering with the process of RNA transcription.[2][3] This inhibition occurs through multiple mechanisms that disrupt the function of RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes.

Signaling Pathways and Molecular Interactions

1. Inhibition of RNA Polymerase II CTD Phosphorylation

The C-terminal domain (CTD) of the largest subunit of RNA polymerase II undergoes a cycle of phosphorylation and dephosphorylation that is crucial for the regulation of transcription.[6][7] Specifically, phosphorylation of serine residues 2 and 5 of the CTD heptapeptide repeat is required for transcription initiation and elongation.[3] This phosphorylation is carried out by cyclin-dependent kinases (CDKs), primarily CDK7 and CDK9.[8]

8-amino-adenosine is metabolized intracellularly to 8-amino-ATP, which then acts as a competitive inhibitor of ATP for these kinases.[2] By binding to the ATP-binding pocket of CDK7 and CDK9, 8-amino-ATP prevents the phosphorylation of the RNA Pol II CTD, thereby inhibiting transcription initiation and elongation.[3]

Caption: Inhibition of RNA Polymerase II CTD phosphorylation by 8-amino-ATP.

2. Chain Termination of Transcription

8-amino-ATP can also act as a substrate for RNA polymerase II and be incorporated into the nascent RNA transcript. However, the presence of the amino group at the C8 position of the adenine base sterically hinders the addition of the next nucleotide, leading to premature termination of transcription.[1][2] This results in the production of truncated, non-functional RNA molecules.

Caption: Transcription chain termination by incorporation of 8-amino-ATP.

3. Inhibition of Poly(A) Polymerase

The addition of a poly(A) tail to the 3' end of pre-mRNAs is a critical step in gene expression, protecting the mRNA from degradation and facilitating its translation. This process is catalyzed by poly(A) polymerase (PAP). 8-amino-ATP has been shown to be a substrate for PAP, and its incorporation into the poly(A) tail leads to chain termination, preventing the addition of further adenosine residues.[1][9][10] This results in mRNAs with shortened or absent poly(A) tails, which are rapidly degraded.

Caption: Inhibition of polyadenylation by 8-amino-ATP.

Conclusion

8-aminoadenosine-5'-triphosphate is a valuable tool for studying the mechanisms of transcription and a potential lead compound in the development of novel anticancer therapeutics. This guide has provided a detailed overview of its synthesis and purification, along with an in-depth look at its multifaceted mechanism of action. The experimental protocols and signaling pathway diagrams presented herein are intended to serve as a practical resource for researchers in their efforts to utilize and further investigate this potent transcriptional inhibitor. The continued study of 8-amino-ATP and its analogs holds promise for advancing our understanding of fundamental cellular processes and for the development of new therapeutic strategies.

References

- 1. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis of a new 8-spin-labeled analog of adenosine 5'-phosphate and its interaction with AMP nucleosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dephosphorylating Eukaryotic RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chain termination and inhibition of mammalian poly(A) polymerase by modified ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chain termination and inhibition of Saccharomyces cerevisiae poly(A) polymerase by C-8-modified ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 8-NH2-ATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP). Understanding the stability profile of this critical research compound is paramount for ensuring experimental reproducibility and the integrity of drug development processes. This document outlines key stability-indicating parameters, recommended storage protocols, and detailed methodologies for assessing the integrity of this compound.

Core Concepts: Chemical Stability and Degradation Pathways

This compound, an analog of adenosine triphosphate (ATP), is susceptible to degradation through several pathways, primarily hydrolysis of the phosphoanhydride bonds. The stability of this compound in solution is influenced by factors such as pH, temperature, and exposure to light.

Primary Degradation Products:

-

8-Amino-Adenosine-5'-Diphosphate (8-NH2-ADP)

-

8-Amino-Adenosine-5'-Monophosphate (8-NH2-AMP)

-

8-Aminoadenosine

The primary degradation pathway involves the sequential hydrolysis of the terminal phosphate groups. The rate of this hydrolysis is significantly affected by the storage and handling conditions.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of the parent molecule, ATP, provides a valuable reference. ATP is most stable in aqueous solutions at a pH range of 6.8 to 7.4.[1] At more extreme pH levels, hydrolysis to ADP and phosphate occurs rapidly.[1] The presence of divalent cations like Mg²⁺ can also influence the rate of hydrolysis.[1]

For long-term storage, the tetrasodium salt of this compound in solution is recommended to be stored at -20°C, protected from light, and is considered stable for up to two years under these conditions. Solid forms of this compound are typically shipped at ambient temperatures, but for long-term storage, temperatures of -20°C to -80°C with desiccation are advised to minimize degradation. A very slow dismutation of ATP in its powdered form can lead to the formation of ADP and adenosine 5'-tetraphosphate.[2]

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Storage Temperature | Duration | Additional Precautions |

| Solid (Powder) | -20°C to -80°C | Up to 2 years+ | Store with desiccant to prevent moisture absorption. |

| Aqueous Solution | -20°C | Up to 2 years | Protect from light. Aliquot to avoid freeze-thaw cycles. Ensure pH is near neutral (6.8-7.4). |

| Short-term (in use) | 0-4°C (on ice) | Up to 1 week | Maintain neutral pH and protect from light. |

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous quantification of this compound and its primary degradation products, 8-NH2-ADP and 8-NH2-AMP. This method can be adapted from established protocols for separating ATP, ADP, and AMP.[3]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer, pH 6.8

-

Mobile Phase B: Acetonitrile

-

This compound, 8-NH2-ADP, and 8-NH2-AMP analytical standards

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 20 µL

-

Gradient Elution: A linear gradient can be optimized to achieve baseline separation of the three components. A starting condition of 100% Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a common approach.

Sample Preparation:

-

Prepare a stock solution of this compound in purified water or a suitable buffer (pH ~7.0).

-

For stability studies, incubate aliquots of the stock solution under various stress conditions (e.g., different pH, temperatures, light exposure).

-

At specified time points, withdraw a sample, dilute it appropriately with the mobile phase, and inject it into the HPLC system.

Data Analysis:

-

Identify the peaks for this compound, 8-NH2-ADP, and 8-NH2-AMP based on the retention times of the analytical standards.

-

Quantify the amount of each component by integrating the peak areas and comparing them to a standard curve.

-

The percentage of degradation can be calculated by monitoring the decrease in the this compound peak area and the corresponding increase in the degradation product peak areas over time.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.[4]

Protocol:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A dark control should be run in parallel.

For each condition, samples should be analyzed at various time points using the stability-indicating HPLC method to identify and quantify the degradation products.

Signaling Pathways and Experimental Workflows

This compound is known to interact with purinergic receptors, such as the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[7][8]

P2Y12 Receptor Signaling Pathway

The binding of an agonist like ADP (or its analog this compound) to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation. This pathway is a key target for antiplatelet therapies.

Experimental Workflow: Platelet Aggregation Assay Using this compound

This workflow describes a light transmission aggregometry (LTA) assay to assess the effect of this compound on platelet aggregation.[9][10]

Detailed Protocol for Platelet Aggregation Assay:

-

Prepare Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

-

-

Aggregation Measurement:

-

Pre-warm the PRP aliquots to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.

-

Add a stir bar to a fresh cuvette containing the PRP sample.

-

Add a known concentration of this compound to the PRP and immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software will generate an aggregation curve.

-

Analyze the curve to determine the maximum aggregation percentage and the slope of the aggregation, which represents the rate of aggregation.

-

Conclusion

The stability of this compound is a critical factor for its effective use in research and drug development. By adhering to the recommended storage conditions of -20°C to -80°C for solid forms and -20°C for solutions, protected from light and moisture, researchers can ensure the integrity of the compound. The provided experimental protocols for stability testing and functional assays offer a framework for quality control and for investigating the biological activity of this compound, particularly its role as a modulator of purinergic signaling pathways. Consistent and careful handling of this important research tool will lead to more reliable and reproducible scientific outcomes.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Biological Role of 8-Amino-ATP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-adenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant interest in cellular biology and drug development due to its potent cytotoxic and transcription-inhibiting properties. As the active intracellular metabolite of the pro-drug 8-amino-adenosine (8-NH2-Ado), this compound exerts its effects through a multi-faceted mechanism, primarily impacting cellular bioenergetics and nucleic acid synthesis. This technical guide provides an in-depth overview of the core biological roles of this compound in cellular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around two interconnected cellular processes: depletion of the intracellular ATP pool and direct inhibition of transcription.

Upon cellular uptake, 8-amino-adenosine is phosphorylated by adenosine kinase to its triphosphate form, this compound.[1] This conversion is crucial for its cytotoxic activity. The accumulation of this compound within the cell has two major consequences:

-

ATP Depletion: The synthesis of this compound consumes the cellular machinery and precursors typically used for endogenous ATP production, leading to a significant decline in intracellular ATP levels.[1][2] This bioenergetic stress is a major contributor to the cytotoxic effects of the compound.

-

Transcription Inhibition: this compound acts as a competitive inhibitor of ATP in transcription processes.[3] It can be incorporated into nascent RNA chains by RNA polymerase II, leading to premature chain termination.[3] Furthermore, it can inhibit the activity of cyclin-dependent kinases (CDKs) such as CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation and elongation.[2][3]

The combined effect of ATP depletion and transcription inhibition ultimately leads to the induction of apoptosis, making 8-amino-adenosine a promising therapeutic agent, particularly in the context of cancers like multiple myeloma.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of 8-amino-adenosine and its metabolite, this compound.

Table 1: Cytotoxicity of 8-Amino-Adenosine in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 | Reference |

| MM.1S | 300 nM - 3 µM | [1] |

| 8226-S | 300 nM - 3 µM | [1] |

Table 2: Intracellular Nucleotide Concentrations Following 8-Amino-Adenosine Treatment

| Treatment | Cell Line | Intracellular this compound | Intracellular ATP | Reference |

| 10 µM 8-NH2-Ado (4h) | MM.1S | > 7 mmol/L | Significant decline | [1] |

| 30 µM 8-NH2-Ado (4h) | MM.1S | ~5,800 µmol/L | Decreased to 25% of control | [1] |

Key Cellular Pathways Affected by this compound

Transcription and RNA Synthesis

This compound directly interferes with transcription by multiple mechanisms. It acts as a fraudulent nucleotide, competing with ATP for incorporation into the growing RNA strand.[3] This incorporation leads to the termination of transcription. Additionally, this compound inhibits the phosphorylation of the RNA polymerase II C-terminal domain, a crucial step for transcriptional activation.[2]

Figure 1. Inhibition of Transcription by this compound.

Apoptosis Induction

The cellular stress induced by ATP depletion and transcription inhibition converges on the activation of apoptotic pathways. 8-amino-adenosine treatment leads to an increase in Annexin V binding, a decrease in mitochondrial membrane potential, and the activation of caspases, including caspase-3, -8, and -9.[1]

Figure 2. Apoptosis Induction Pathway by this compound.

Purinergic Signaling

While this compound is primarily studied for its intracellular effects, its structural similarity to ATP suggests potential interactions with purinergic P2 receptors on the cell surface. These receptors, broadly classified into P2X (ion channels) and P2Y (G protein-coupled receptors), are involved in a wide range of physiological processes, including inflammation and neurotransmission.[4][5] Further research is needed to fully elucidate the agonist or antagonist activity of this compound at various P2 receptor subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the biological effects of this compound.

Protocol 1: Measurement of Intracellular this compound and ATP by HPLC

Objective: To quantify the intracellular concentrations of this compound and endogenous ATP in cells treated with 8-amino-adenosine.

Materials:

-

Cell culture reagents

-

8-amino-adenosine

-

Perchloric acid (PCA), ice-cold

-

Potassium hydroxide (KOH)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile phase buffers (e.g., ammonium phosphate-based buffers)[6]

-

ATP and this compound standards

Procedure:

-

Cell Treatment: Plate cells at a desired density and treat with various concentrations of 8-amino-adenosine for the desired time points.

-

Cell Lysis and Extraction:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of ice-cold 0.4 M PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the PCA extract by adding a calculated volume of KOH.

-

Incubate on ice for 30 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge to pellet the precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered extract onto the HPLC system.

-

Separate the nucleotides using an appropriate gradient of the mobile phase buffers.[6]

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP and this compound.

-

Calculate the intracellular concentrations based on the peak areas from the sample chromatograms and the standard curve, normalizing to the cell number.

-

Figure 3. Workflow for HPLC Analysis of Intracellular Nucleotides.

Protocol 2: In Vitro Transcription Assay

Objective: To determine the effect of this compound on RNA synthesis in a cell-free system.

Materials:

-

Linear DNA template containing a promoter (e.g., T7, SP6)

-

RNA polymerase (e.g., T7 RNA polymerase)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

This compound

-

α-32P-UTP (radiolabel)

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

-

RNase inhibitor

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microfuge tube on ice, combine the transcription buffer, DTT, RNase inhibitor, GTP, CTP, and α-32P-UTP.

-

Addition of ATP and Analog: Add either ATP (control) or a mixture of ATP and varying concentrations of this compound to the reaction tubes.

-

Initiation of Transcription: Add the DNA template and RNA polymerase to each tube. Mix gently and incubate at 37°C for 1-2 hours.

-

Termination of Reaction: Stop the reactions by adding an equal volume of stop solution.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: Run the gel until the loading dye has migrated to the desired position. Dry the gel and expose it to a phosphor screen. Analyze the intensity of the RNA transcript bands to determine the extent of transcription inhibition by this compound.

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

Objective: To measure the activity of executioner caspases-3 and -7 in cells treated with 8-amino-adenosine as an indicator of apoptosis.

Materials:

-

Cell culture reagents

-

8-amino-adenosine

-

Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AFC or Ac-DEVD-AMC)[7][8]

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with 8-amino-adenosine for the desired time to induce apoptosis. Include untreated and positive controls.

-

Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Add the provided lysis buffer to each well and incubate on ice for 10-15 minutes.

-

-

Caspase Reaction:

-

Prepare the reaction mixture by diluting the reaction buffer and adding the fluorogenic substrate according to the kit's instructions.

-

Add the reaction mixture to each well containing the cell lysate.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).[1]

-

Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control after subtracting the background fluorescence.

Conclusion and Future Directions

This compound is a potent modulator of fundamental cellular processes, primarily through its dual action of depleting cellular energy reserves and inhibiting transcription. These mechanisms culminate in the induction of apoptosis, highlighting the therapeutic potential of its pro-drug, 8-amino-adenosine, in oncology. The provided data and protocols offer a framework for researchers to investigate the intricate roles of this compound in various cellular contexts.

Future research should focus on several key areas:

-

Quantitative Proteomics and Kinomics: To identify the specific protein kinases and other ATP-dependent enzymes that are most potently inhibited by this compound.

-

Purinergic Receptor Profiling: To systematically characterize the agonist or antagonist activity of this compound across the full spectrum of P2X and P2Y receptor subtypes.

-

In Vivo Efficacy and Pharmacodynamics: To further evaluate the therapeutic potential of 8-amino-adenosine in preclinical and clinical settings, with a focus on its metabolic fate and target engagement in vivo.

-

Development of More Selective Analogs: To design and synthesize novel analogs of 8-amino-adenosine with improved selectivity for specific cellular targets, potentially leading to enhanced therapeutic indices.

By continuing to unravel the complex cellular biology of this compound, the scientific community can further harness its potential for the development of novel therapeutic strategies.

References

- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. ubpbio.com [ubpbio.com]

8-NH2-ATP: An In-depth Technical Guide to an Inactive ATP Analog for Researchers and Drug Development Professionals

An extensive examination of 8-aminoadenosine-5'-triphosphate (8-NH2-ATP) and its role as a competitive inhibitor in critical cellular processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use as an inactive ATP analog.

Introduction

In the landscape of cellular biochemistry, adenosine triphosphate (ATP) is the universal energy currency, fueling a vast array of enzymatic reactions essential for life. The study of ATP-dependent processes often necessitates the use of ATP analogs that can act as controls or inhibitors. 8-aminoadenosine-5'-triphosphate (this compound) has emerged as a valuable tool in this context. While often described as an "inactive" analog, a more precise characterization is that of a competitive inhibitor and a chain terminator in nucleic acid synthesis.[1][2]

This compound is the active metabolite of the adenosine analog 8-amino-adenosine (8-NH2-Ado), a compound that has demonstrated significant cytotoxic effects in various cancer cell lines.[2] Upon cellular uptake, 8-NH2-Ado is phosphorylated to its triphosphate form, this compound, by adenosine kinase and other enzymes.[2] This intracellular accumulation of this compound, coupled with a concomitant decrease in cellular ATP levels, leads to the inhibition of critical cellular processes, primarily transcription and DNA synthesis.[3]

This technical guide provides a detailed exploration of this compound, focusing on its biochemical properties, its mechanism of action as a competitive inhibitor, and its application in experimental settings.

Mechanism of Action

The inhibitory effects of this compound stem from its structural similarity to ATP, allowing it to compete for the ATP-binding sites of various enzymes. However, the presence of the amino group at the 8th position of the adenine ring sterically hinders the proper catalytic function of these enzymes. The primary mechanisms of action are:

-

Competitive Inhibition of Transcription: this compound competes with ATP for incorporation into nascent RNA transcripts by RNA polymerase.[1][4] This competition leads to a decrease in the rate of RNA synthesis.

-

Chain Termination in Polyadenylation: During the post-transcriptional modification of mRNA, poly(A) polymerase (PAP) adds a poly(A) tail. This compound can be incorporated into the growing poly(A) tail, but its presence acts as a chain terminator, preventing further elongation.[1]

-

Inhibition of Cyclin-Dependent Kinases (CDKs): The phosphorylation of the C-terminal domain of RNA polymerase II by CDKs such as CDK7 and CDK9 is crucial for transcription initiation and elongation. This compound may act as a competitive inhibitor of these kinases, further contributing to the suppression of transcription.[1][4]

Quantitative Data on the Effects of this compound

| Target Enzyme/Process | Effect of this compound | Nature of Inhibition | Quantitative Data | Reference(s) |

| RNA Polymerase | Inhibition of RNA synthesis | Competitive incorporation | Dose-dependent incorporation into nascent RNA | [1][4] |

| Poly(A) Polymerase (PAP) | Inhibition of polyadenylation | Chain termination | Binding affinity comparable to ATP | [1] |

| CDK7 and CDK9 | Potential inhibition of phosphorylation | Competitive inhibition (hypothesized) | Decline in RNA polymerase II C-terminal domain phosphorylation | [1][4] |

| DNA Synthesis | Inhibition | General metabolic disruption | Inhibitory effect on overall DNA synthesis | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as an inactive ATP analog.

In Vitro Transcription Assay with this compound as a Negative Control

This protocol allows for the assessment of the inhibitory effect of this compound on transcription.

Materials:

-

Linear DNA template containing a promoter (e.g., T7, SP6, or a mammalian promoter)

-

RNA Polymerase (e.g., T7 RNA Polymerase, HeLa nuclear extract)

-

Ribonucleotide solution (ATP, GTP, CTP, UTP)

-

This compound solution

-

Transcription buffer (specific to the polymerase used)

-

RNase inhibitor

-

Nuclease-free water

-

RNA loading dye

-

Urea-polyacrylamide gel

-

TBE buffer

-

Gel imaging system

Procedure:

-

Reaction Setup: In separate nuclease-free microcentrifuge tubes, set up the following reactions on ice:

-

Positive Control: Transcription buffer, DNA template, all four rNTPs (e.g., 1 mM each), RNase inhibitor, and RNA polymerase.

-

Negative Control (No ATP): Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), RNase inhibitor, and RNA polymerase.

-

Experimental Condition: Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM), RNase inhibitor, and RNA polymerase.

-

Inactive Analog Control: Transcription buffer, DNA template, GTP, CTP, UTP (1 mM each), a high concentration of this compound (e.g., 1 mM), RNase inhibitor, and RNA polymerase.

-

-

Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 1-2 hours.

-

Reaction Termination: Stop the reactions by adding an equal volume of RNA loading dye.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Load the samples onto a urea-polyacrylamide gel.

-

Visualization: Run the gel until the dye front reaches the bottom. Stain the gel with a suitable RNA stain (e.g., ethidium bromide or SYBR Green) and visualize the RNA transcripts using a gel imaging system.

-

Analysis: Compare the intensity of the transcript bands between the positive control, negative control, and experimental conditions. A decrease in band intensity with increasing concentrations of this compound indicates inhibition of transcription.

ATPase Activity Assay Using this compound as a Negative Control

This protocol measures the ATPase activity of an enzyme and uses this compound to confirm that the observed activity is ATP-dependent. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

-

Purified ATPase enzyme

-

ATP solution (e.g., 10 mM)

-

This compound solution (e.g., 10 mM)

-

ATPase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM KCl)

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of phosphate standards in the assay buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Assay buffer only.

-

Positive Control: Assay buffer, ATPase enzyme, and ATP.

-

Negative Control (No Enzyme): Assay buffer and ATP.

-

Inactive Analog Control: Assay buffer, ATPase enzyme, and this compound.

-

-

Initiate Reaction: Start the reaction by adding ATP or this compound to the respective wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will react with the liberated Pi to produce a colored product.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate the amount of Pi released in each reaction using the phosphate standard curve. The positive control should show significant Pi release, while the negative control and the inactive analog control should show little to no Pi release.

Kinase Activity Assay with this compound as a Negative Control

This protocol assesses the activity of a protein kinase. The assay can be performed using various methods, including radiometric assays with [γ-³²P]ATP or non-radiometric methods that detect ADP formation.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

ATP solution (e.g., 100 µM)

-

[γ-³²P]ATP (for radiometric assay)

-

This compound solution (e.g., 100 µM)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper or membrane

-

Scintillation counter and fluid (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (for non-radiometric assay)

-

Luminometer (for non-radiometric assay)

Radiometric Assay Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:

-

Positive Control: Kinase reaction buffer, kinase, substrate, and [γ-³²P]ATP.

-

Negative Control (No Enzyme): Kinase reaction buffer, substrate, and [γ-³²P]ATP.

-

Inactive Analog Control: Kinase reaction buffer, kinase, substrate, and a mixture of cold ATP and a high concentration of this compound (to demonstrate specificity).

-

-

Incubation: Initiate the reactions by transferring the tubes to the optimal temperature for the kinase and incubate for a defined time (e.g., 20 minutes).

-

Spotting: Stop the reactions by spotting a portion of each reaction mixture onto a phosphocellulose paper or membrane.

-

Washing: Wash the paper/membrane extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: High counts in the positive control indicate kinase activity. The negative and inactive analog controls should have background-level counts.

Non-Radiometric (ADP-Glo™) Assay Procedure:

-

Reaction Setup: In a white-walled 96-well plate, set up the reactions as described for the radiometric assay, but using non-radioactive ATP and this compound.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measurement: Read the luminescence using a luminometer.

-

Analysis: A high luminescent signal in the positive control corresponds to high kinase activity (more ADP produced). The negative and inactive analog controls should have low luminescence.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involving this compound.

Conclusion

This compound serves as a critical tool for researchers studying ATP-dependent enzymatic processes. Its role as a competitive inhibitor and chain terminator, particularly in the context of transcription and polyadenylation, provides a clear mechanism for its biological effects. While a comprehensive database of its inhibitory constants across a wide range of enzymes is still developing, its utility as an inactive analog in well-defined experimental setups is firmly established. The protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of ATP in cellular function and in the development of novel therapeutic strategies.

References

- 1. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eight amino acids form the ATP recognition site of Na(+)/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Fluorescence of 8-NH2-ATP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable tool in a variety of biochemical and biophysical studies. Its intrinsic fluorescence, arising from the amino group at the 8-position of the adenine ring, provides a sensitive probe for investigating the structure, function, and dynamics of ATP-binding proteins without the need for extrinsic labels. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use in fluorescence-based assays, and a discussion of its applications in drug discovery and development.

While specific quantitative spectral data for this compound is not extensively documented in publicly available literature, this guide draws upon the known properties of similar 8-substituted purine analogs and general principles of fluorescence spectroscopy to provide a comprehensive resource for researchers.

Spectral Properties of this compound and Related Fluorescent ATP Analogs

The fluorescence of this compound is sensitive to its local environment, a property that makes it a powerful probe for studying protein-nucleotide interactions. Changes in solvent polarity, viscosity, and the formation of complexes with proteins can lead to significant alterations in its fluorescence intensity, quantum yield, and lifetime. The following tables summarize the known spectral properties of common fluorescent ATP analogs to provide a comparative context for the anticipated properties of this compound.

| Property | This compound (Estimated/Inferred) | MANT-ATP[1] | TNP-ATP |

| Excitation Maximum (λex) | ~280 - 315 nm | 355 nm | 408 nm (pH > 7), 470 nm (pH > 7) |

| Emission Maximum (λem) | ~370 - 450 nm | 448 nm | 540 - 560 nm |

| Molar Extinction Coeff. (ε) | Data not available | 5,700 M⁻¹cm⁻¹ (at 355 nm) | 25,000 M⁻¹cm⁻¹ (at 408 nm) |

| Quantum Yield (Φ) | Data not available | 0.22 (in water) | Low in water, increases upon binding |

| Fluorescence Lifetime (τ) | Data not available | ~2-4 ns | Short in water, increases upon binding |

Table 1: Spectral Properties of this compound and Common Fluorescent ATP Analogs. Values for this compound are estimations based on the properties of other 8-substituted and amino-substituted purines. MANT-ATP (2’/3’-O-(N-Methylanthraniloyl)adenosine-5’-triphosphate) and TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate) are widely used fluorescent ATP analogs.

Environmental Sensitivity

The utility of this compound as a fluorescent probe is largely due to the sensitivity of its emission to the polarity of its microenvironment. When this compound binds to the often hydrophobic ATP-binding pocket of a protein, a significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in the emission maximum are typically observed. This phenomenon, known as a solvatochromic shift, provides a direct readout of the binding event.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing fluorescent ATP analogs like this compound. These protocols can be adapted for specific research needs.

Determination of Protein-ATP Binding Affinity using Fluorescence Titration

This protocol describes how to measure the dissociation constant (Kd) of this compound from a target protein.

Materials:

-

Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)

-

This compound stock solution (e.g., 1 mM in the same buffer)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Instrument Setup: Set the excitation wavelength to the determined λex of this compound (estimated around 315 nm) and the emission wavelength to its λem (estimated around 410 nm). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Initial Measurement: To a quartz cuvette, add a known concentration of the target protein (e.g., 1 µM) in the assay buffer. Record the background fluorescence.

-

Titration: Make sequential additions of small aliquots of the this compound stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.

-

Data Analysis: Correct the fluorescence intensity at each titration point for dilution. Plot the change in fluorescence intensity (ΔF) as a function of the total this compound concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Caption: Workflow for determining protein-ATP binding affinity.

Competitive Binding Assay for Inhibitor Screening

This assay is used to screen for compounds that compete with ATP for binding to a protein.

Materials:

-

Target protein

-

This compound

-

Library of potential inhibitor compounds

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: In a microplate, add the target protein and this compound at concentrations that result in a significant fluorescence signal (typically at or near the Kd).

-

Inhibitor Addition: Add the test compounds from the inhibitor library to the wells at various concentrations. Include control wells with no inhibitor (maximum fluorescence) and wells with no protein (background fluorescence).

-

Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding equilibrium to be reached.

-

Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate filters for this compound.

-

Data Analysis: A decrease in fluorescence intensity indicates that the test compound has displaced this compound from the protein's binding site. The potency of the inhibitor (e.g., IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Principle of a competitive binding assay.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational diffusion of a fluorescent molecule upon binding to a larger molecule. This technique is well-suited for high-throughput screening.

Materials:

-

Target protein

-

This compound

-

Assay buffer

-

Fluorescence plate reader with polarization filters

Procedure:

-

Determine Optimal Concentrations: Titrate the target protein against a fixed concentration of this compound to determine the protein concentration that gives a significant change in polarization.

-

Assay Setup: In a microplate, add the target protein and this compound at the optimized concentrations.

-

Inhibitor Addition: Add test compounds to the wells.

-

Incubation and Measurement: Incubate the plate and then measure the fluorescence polarization. A decrease in polarization indicates displacement of this compound by the test compound.

Caption: Logical flow of a fluorescence polarization assay.

Applications in Drug Development

The unique spectral properties of this compound make it a versatile tool in drug discovery for targets such as kinases, ATPases, and other ATP-binding proteins.

-

High-Throughput Screening (HTS): The fluorescence intensity and polarization assays described above are readily adaptable to HTS formats for the identification of novel inhibitors.

-

Mechanism of Action Studies: this compound can be used to investigate how lead compounds interact with the ATP-binding site and to differentiate between competitive and non-competitive inhibitors.

-

Fragment-Based Screening: The sensitivity of this compound fluorescence to its environment allows for the detection of weak binding events, making it suitable for fragment-based drug discovery approaches.

Conclusion

This compound is a powerful, label-free fluorescent probe for studying ATP-binding proteins. While a comprehensive characterization of its intrinsic spectral properties is an area for future research, the principles and protocols outlined in this guide provide a solid foundation for its application in academic and industrial research. The environmental sensitivity of its fluorescence, coupled with its structural similarity to ATP, ensures its continued value in elucidating the mechanisms of ATP-dependent enzymes and in the discovery of novel therapeutics.

References

An In-depth Technical Guide to 8-Amino-Adenosine-5'-Triphosphate (8-NH2-ATP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-adenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of adenosine-5'-triphosphate (ATP) that has garnered significant interest in biochemical and pharmacological research. It is a key metabolite of the pro-drug 8-aminoadenosine (8-NH2-Ado) and is recognized for its potent cytotoxic and apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented, along with visualizations of its implicated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of nucleotide analogs in drug discovery and development.

Chemical Structure and Identification

This compound is a purine nucleotide analog characterized by the presence of an amino group at the 8th position of the adenine ring. This modification distinguishes it from its parent molecule, ATP.

Chemical Structure:

Caption: Chemical structure of 8-Amino-adenosine-5'-triphosphate.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 8-amino-adenosine 5′-(tetrahydrogen triphosphate) |

| Synonyms | 8-Aminoadenosine-5'-O-triphosphate, 8-amino-ATP |

| CAS Number | 35874-49-8 (for the free acid) |

| Chemical Formula | C10H17N6O13P3 |

| Molecular Weight | 522.20 g/mol |

| Canonical SMILES | C1=NC2=C(C(=N1)N)N=C(N2[C@H]3--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@@HO)N |

| InChI Key | AXYUSSRGOAAJCU-ZVQJTLEUSA-J (for the tetrasodium salt) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Solubility | Soluble in water.[1] | [1] |

| Storage | Store at -20°C to -80°C.[1] | [1] |

| pKa | Data not available |

Biological Properties and Mechanism of Action

This compound is the active metabolite of the pro-drug 8-aminoadenosine. It is an inactive form of ATP and exerts its biological effects primarily through the induction of apoptosis in cancer cells.[2] The accumulation of this compound within cells leads to a significant decrease in the intracellular pool of natural ATP, which contributes to its cytotoxic effects.[3]

Inhibition of Nucleic Acid Synthesis

A primary mechanism of action of this compound is the inhibition of both RNA and DNA synthesis.[2] This inhibition is a direct consequence of the depletion of the cellular ATP pool, which is a necessary substrate for polymerases. Furthermore, 8-amino-ATP can be incorporated into nascent RNA transcripts, leading to premature chain termination.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis. Its accumulation is associated with the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2] The apoptotic cascade is initiated through the intrinsic pathway, triggered by cellular stress from ATP depletion and inhibition of macromolecular synthesis. This leads to the activation of executioner caspases, such as caspase-3.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound from 8-Amino-Adenosine

This protocol describes the enzymatic synthesis of this compound from its precursor, 8-amino-adenosine.

Materials:

-

8-amino-adenosine (8-NH2-Ado)

-

Adenosine kinase

-

ATP regeneration system (e.g., creatine phosphate/creatine kinase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Purification system (e.g., HPLC with an anion-exchange column)

Procedure:

-

Dissolve 8-NH2-Ado in the reaction buffer to a final concentration of 1 mM.

-

Add the components of the ATP regeneration system according to the manufacturer's instructions.

-

Initiate the reaction by adding adenosine kinase.

-

Incubate the reaction mixture at 37°C for 2-4 hours, monitoring the progress by HPLC.

-

Once the reaction is complete, terminate it by heating or adding a quenching agent.

-

Purify the this compound from the reaction mixture using anion-exchange HPLC.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Quantification of Intracellular this compound and ATP by HPLC

This protocol allows for the simultaneous measurement of intracellular concentrations of this compound and ATP in cell lysates.[4][5][6]

Materials:

-

Cultured cells treated with 8-NH2-Ado

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase A: 100 mM potassium phosphate buffer, pH 6.5

-